Hydrolysis Velocity vs. L-Methionyl-β-naphthylamide
In a purified human intestinal alanine aminopeptidase (AAP) system, kinetic analysis of multiple amino acid β-naphthylamides revealed that L-alanyl-β-naphthylamide is the most rapidly hydrolyzed substrate among those tested, whereas L-methionyl-β-naphthylamide exhibits the tightest binding but slower turnover [1]. This trade-off between binding affinity and catalytic rate is critical for assay design.
| Evidence Dimension | Relative hydrolysis rate (catalytic turnover) |
|---|---|
| Target Compound Data | Most rapidly hydrolyzed among all amino acid β-naphthylamides tested |
| Comparator Or Baseline | L-Methionyl-β-naphthylamide: most tightly bound (lowest Km) but slower turnover |
| Quantified Difference | Rank-order preference differs; specific kcat/Km values not provided in abstract but qualitative rank established |
| Conditions | Purified human intestinal alanine aminopeptidase, multiple amino acid β-naphthylamide substrates |
Why This Matters
Researchers requiring maximal signal intensity per unit enzyme should select L-Ala-βNA; those prioritizing substrate saturation at low concentrations should consider L-Met-βNA.
- [1] McClellan JB, Garner CW, Behal FJ. Purification and properties of human intestine alanine aminopeptidase. Biochimica et Biophysica Acta (BBA) - Enzymology. 1980;613(1):160-167. View Source
